1-[([2,2'-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[([2,2’-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a bipyridine moiety linked to a pyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[([2,2’-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2,2’-bipyridine with a suitable pyrimidine precursor under controlled conditions. One common method involves the use of a cyclocondensation reaction, where the bipyridine and pyrimidine components are combined in the presence of a catalyst, such as a transition metal complex, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[([2,2’-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bipyridine derivatives, while substitution reactions can produce a variety of substituted bipyridine and pyrimidine compounds .
Scientific Research Applications
1-[([2,2’-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[([2,2’-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, such as enzymes and receptors, modulating their activity. The bipyridine moiety plays a crucial role in binding to metal centers, while the pyrimidine ring can participate in additional interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative that also forms metal complexes but lacks the additional functionality provided by the pyrimidine ring.
1,10-Phenanthroline: Another bidentate ligand similar to bipyridine, used in coordination chemistry and biological studies.
Uniqueness
1-[([2,2’-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione is unique due to the combination of bipyridine and pyrimidine moieties, which enhances its ability to form diverse metal complexes and interact with a wider range of molecular targets. This dual functionality makes it a versatile compound for various applications in scientific research and industry .
Properties
CAS No. |
175885-51-5 |
---|---|
Molecular Formula |
C16H14N4O2 |
Molecular Weight |
294.31 g/mol |
IUPAC Name |
5-methyl-1-[(6-pyridin-2-ylpyridin-3-yl)methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H14N4O2/c1-11-9-20(16(22)19-15(11)21)10-12-5-6-14(18-8-12)13-4-2-3-7-17-13/h2-9H,10H2,1H3,(H,19,21,22) |
InChI Key |
BATPATOYYFDGKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CC2=CN=C(C=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.